molecular formula C22H19Cl3N4O4S B12008910 2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide

2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide

Cat. No.: B12008910
M. Wt: 541.8 g/mol
InChI Key: WVXSLDZHPKXDPT-UHFFFAOYSA-N
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Description

2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes a naphthyl group, a trichloroethyl group, and a methoxy-nitroanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 1-naphthylamine, followed by the introduction of the trichloroethyl group through a substitution reaction. The final step involves the coupling of the methoxy-nitroanilino group with the intermediate compound under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial during the industrial production process to minimize the release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the trichloroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.

Scientific Research Applications

2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-naphthylamine: A simpler compound with a naphthyl group.

    Trichloroacetic acid: Contains a trichloroethyl group.

    Methoxy-nitroaniline: Contains a methoxy-nitroanilino group.

Uniqueness

2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19Cl3N4O4S

Molecular Weight

541.8 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C22H19Cl3N4O4S/c1-33-18-10-9-15(29(31)32)12-17(18)26-21(34)28-20(22(23,24)25)27-19(30)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10,12,20H,11H2,1H3,(H,27,30)(H2,26,28,34)

InChI Key

WVXSLDZHPKXDPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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